Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazoles typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 5-(tert-Butyl)isoxazole-3-carboxylic acid
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoisoxazole core with a tert-butyl group and a carboxylate ester functional group. This structure contributes to its interaction with various biological targets.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
- This compound has shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability at low micromolar concentrations (IC50 values ranging from 2.29 to 12.41 µM) .
2. Anti-inflammatory Activity
- Research suggests that derivatives of isoxazole, including this compound, exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). The compound's anti-inflammatory potential makes it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
- This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is notable against Staphylococcus aureus and Pseudomonas aeruginosa, with significant biofilm reduction capabilities .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Apoptosis Pathways : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Biofilm Disruption : Its antimicrobial properties are partly due to its ability to disrupt biofilm formation in pathogenic bacteria.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Study | Cell Line | IC50 Value (µM) | Activity |
---|---|---|---|
Study A | MCF-7 | 2.29 | Anticancer |
Study B | HCT-116 | 9.71 | Anticancer |
Study C | S. aureus | - | Antimicrobial |
Study D | P. aeruginosa | - | Antimicrobial |
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3 |
InChI Key |
RZPARYBGVAGVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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